N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine
Overview
Description
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine is a chemical compound with the molecular formula C10H19N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Scientific Research Applications
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Mode of Action
It is known that many pyrazole derivatives interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine typically involves the reaction of 1-ethyl-3,5-dimethylpyrazole with an appropriate alkylating agent. One common method is the alkylation of 1-ethyl-3,5-dimethylpyrazole with chloroacetonitrile, followed by reduction of the nitrile group to an amine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems and real-time monitoring can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrazole derivatives.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3,5-dimethylpyrazole: A precursor in the synthesis of N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine.
N-methylpyrazole: Another pyrazole derivative with different substituents.
Pyrazole: The parent compound with a simpler structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine group provides additional functionality, making it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-5-11-7-10-8(3)12-13(6-2)9(10)4/h11H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFRQPJKLCWABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(N(N=C1C)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426998 | |
Record name | N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942852-84-8 | |
Record name | N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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